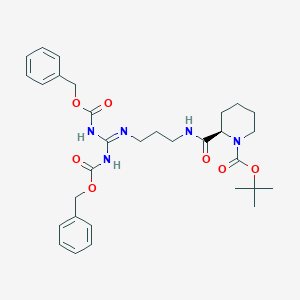
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a tert-butyl group, and multiple benzyloxycarbonyl groups. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the benzyloxycarbonyl groups. The final step involves the formation of the guanidino group, which is achieved through a series of reactions involving protecting groups and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its guanidino group is particularly useful for investigating arginine-related pathways.
Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butoxycarbonyl-L-arginine: This compound shares the guanidino group and tert-butyl group but lacks the piperidine ring.
Benzyloxycarbonyl-L-lysine: Similar in having benzyloxycarbonyl groups, but with a lysine backbone instead of piperidine.
N-tert-butoxycarbonyl-L-ornithine: Contains the tert-butyl group and a similar amino acid structure but differs in the side chain.
Uniqueness
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, multiple benzyloxycarbonyl groups, and a guanidino group. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C31H41N5O7 |
|---|---|
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)43-30(40)36-20-11-10-17-25(36)26(37)32-18-12-19-33-27(34-28(38)41-21-23-13-6-4-7-14-23)35-29(39)42-22-24-15-8-5-9-16-24/h4-9,13-16,25H,10-12,17-22H2,1-3H3,(H,32,37)(H2,33,34,35,38,39)/t25-/m1/s1 |
Clave InChI |
VSPMCHOGIJVNMU-RUZDIDTESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
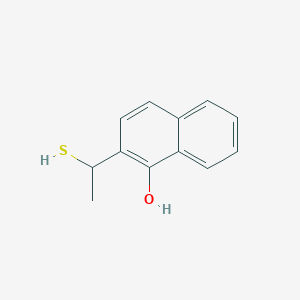
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
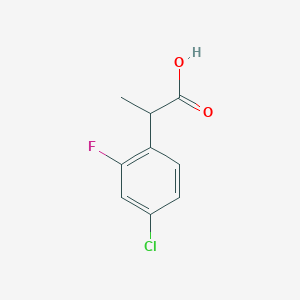
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
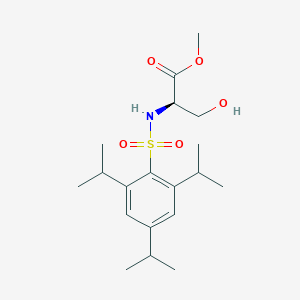
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)

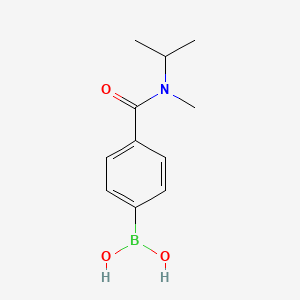
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
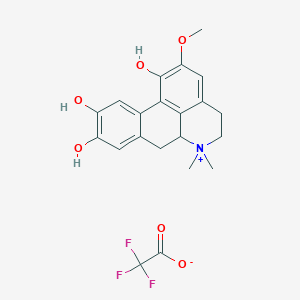
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)
